molecular formula C25H26N4O3 B2811442 7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-33-0

7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Katalognummer: B2811442
CAS-Nummer: 1021216-33-0
Molekulargewicht: 430.508
InChI-Schlüssel: PDSGAMJAOJLGHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide features a pyrrolo[2,3-d]pyrimidine core with distinct substituents:

  • Position 7: Benzyl group (aromatic, lipophilic).
  • Position 6: Carboxamide substituted with mesityl (2,4,6-trimethylphenyl; bulky, electron-donating).
  • Positions 1 and 3: Methyl groups (small alkyl, enhancing metabolic stability).
  • Positions 2 and 4: Dioxo groups (hydrogen-bond acceptors).

Eigenschaften

IUPAC Name

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-15-11-16(2)21(17(3)12-15)26-22(30)20-13-19-23(27(4)25(32)28(5)24(19)31)29(20)14-18-9-7-6-8-10-18/h6-13H,14H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSGAMJAOJLGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the benzyl and mesityl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can improve the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or mesityl groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Position 7 Substituent Carboxamide Substituent Molecular Formula Molecular Weight Key Properties/Findings
Target Compound Benzyl Mesityl C24H25N5O3 431.49 High lipophilicity; steric hindrance
7-Butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Butyl (alkyl) 3-Methoxypropyl C17H26N4O4 350.42 Lower molecular weight; improved solubility
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Cyclopentyl N,N-Dimethyl + Sulfamoyl C21H26N5O3S 428.18 Sulfamoyl group enhances hydrogen bonding; moderate yield (22.9%)
N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine 2,5-Dimethoxybenzyl 4-Chlorophenyl C21H20ClN5O2 422.87 Chlorine enhances binding affinity; 61% yield
7-(3-Methoxypropyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (methyl ester) 3-Methoxypropyl Methyl ester C14H19N3O5 309.32 Ester precursor; lower steric bulk

Physicochemical Properties

  • Molecular Weight : The target compound (431.49 Da) exceeds the ideal range for oral bioavailability, unlike smaller analogues (e.g., 309.32 Da in ).
  • Solubility : Methoxypropyl () and sulfamoyl () substituents introduce polarity, contrasting with the mesityl group’s hydrophobicity.

Key Research Findings

Synthetic Flexibility : Pyrrolo[2,3-d]pyrimidine cores are amenable to diverse substitutions via α-halomethylketone reactions () or palladium-catalyzed cross-couplings ().

Structure-Activity Relationships (SAR) :

  • Bulkier substituents (mesityl, benzyl) correlate with improved target affinity but reduced solubility.
  • Electron-withdrawing groups (chlorine, sulfamoyl) enhance binding but may complicate synthesis.

NMR Analysis : Chemical shifts in regions A and B () are sensitive to substituent electronic effects, aiding structural validation.

Biologische Aktivität

7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex heterocyclic compound notable for its unique pyrrolopyrimidine structure. This compound includes a benzyl group at the 7-position and a mesityl group at the nitrogen atom, alongside two methyl groups at the 1 and 3 positions. The molecular formula is C25H26N4O3C_{25}H_{26}N_4O_3, with a molecular weight of approximately 426.5 g/mol. Its structure features multiple functional groups such as dioxo and carboxamide, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various receptor tyrosine kinases (RTKs). The main targets include:

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
  • Platelet-Derived Growth Factor Receptor-β (PDGFR-β)
  • Epidermal Growth Factor Receptor (EGFR)

The compound inhibits the activity of these receptors, which plays a significant role in angiogenesis and tumor growth suppression. Additionally, it affects microtubule dynamics by inhibiting tubulin assembly, similar to the action of combretastatin A-4.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in inducing apoptosis in various cancer cell lines. For instance:

Cell LineIC50 (μM)Apoptosis Induction
H4605.93 ± 0.97Significant
A5496.76 ± 0.25Significant
MCF-7Not reportedModerate

The compound significantly increases the ratio of apoptotic protein Bax/Bcl-2 while downregulating phosphorylated Akt protein levels, indicating its potential as an anti-cancer agent .

Pharmacokinetics

The pharmacokinetic profile suggests that the compound exhibits good solubility as its hydrochloride salt form. This property enhances its bioavailability and therapeutic potential in vivo.

Case Study 1: Anti-Cancer Efficacy

In a study involving non-small cell lung cancer (NSCLC) models, treatment with the compound resulted in a marked reduction in cell proliferation and increased apoptosis rates. The mechanism was linked to the modulation of key apoptotic markers and signaling pathways associated with cancer progression.

Case Study 2: Angiogenesis Inhibition

Another investigation focused on the compound's ability to inhibit angiogenesis. By blocking VEGFR-2 signaling pathways, it effectively reduced vascularization in tumor models, suggesting a promising application in cancer therapy aimed at limiting tumor growth through vascular inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, a benzylidene intermediate can be formed via refluxing a thiouracil precursor with aromatic aldehydes (e.g., 2,4,6-trimethylbenzaldehyde) in acetic anhydride/acetic acid with sodium acetate as a catalyst, followed by cyclization . Yields (~68%) and purity depend on solvent selection (e.g., DMF/water for crystallization) and reaction time (2–12 hours). Confirm intermediates via TLC and adjust stoichiometry to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ ~6.5–8.0 ppm), methyl groups (δ ~2.2–2.4 ppm), and carbonyl carbons (δ ~165–171 ppm) .
  • IR : Confirm NH stretches (~3,400 cm⁻¹) and carbonyl bands (~1,700 cm⁻¹) .
  • MS : Molecular ion peaks (e.g., m/z 386) should match the theoretical molecular formula (e.g., C₂₀H₁₀N₄O₃S) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard. For high-polarity intermediates, recrystallization in DMF/water or acetic acid yields pure crystals. Monitor solvent ratios to avoid co-precipitation of byproducts .

Advanced Research Questions

Q. How can computational modeling optimize reaction design for this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict transition states and reaction pathways. ICReDD’s approach integrates computational path searches with experimental validation, narrowing optimal conditions (e.g., temperature, catalyst loading) and reducing trial-and-error cycles by ~50% . Use software like Gaussian or ORCA for energy profiling of intermediates.

Q. What strategies resolve contradictions in spectroscopic data during structural confirmation?

  • Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can distinguish between regioisomers by spatial proximity of substituents. If MS data conflicts with expected molecular weight, perform HRMS or isotopic labeling to confirm fragmentation patterns .

Q. How do substituent modifications (e.g., benzyl vs. mesityl groups) impact bioactivity?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs with varying substituents (e.g., electron-withdrawing vs. donating groups). Test bioactivity in enzyme inhibition assays (e.g., kinase targets) or cellular models. For example, replacing benzyl with 4-cyanobenzylidene alters electronic properties, potentially enhancing binding affinity .

Q. What experimental design principles apply to scaling up synthesis while maintaining yield?

  • Methodological Answer : Use statistical DOE (Design of Experiments) to optimize parameters:

  • Factors : Temperature, solvent volume, catalyst concentration.
  • Response Variables : Yield, purity.
  • Analysis : Response surface methodology (RSM) identifies non-linear interactions. For instance, a central composite design revealed that increasing acetic anhydride volume beyond 15 mL reduces yield due to side reactions .

Q. How can reaction intermediates be stabilized during multi-step synthesis?

  • Methodological Answer : Protect reactive functional groups (e.g., amides with Fmoc). For moisture-sensitive intermediates, use inert atmospheres (N₂/Ar) and anhydrous solvents. Monitor intermediates via LC-MS to detect degradation and adjust reaction conditions (e.g., lower temperature for acid-sensitive steps) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.